molecular formula C25H29N7O2 B5579138 3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine

3-methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine

Cat. No. B5579138
M. Wt: 459.5 g/mol
InChI Key: IHILVTJRIDRKKO-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals with significant potential in pharmacological applications. While specific data on this compound is not directly available, research on related pyridazine derivatives provides valuable insights into their synthesis, structure, and properties. These compounds have been explored for their diverse biological activities and chemical properties, contributing to various fields in medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related pyridazine derivatives involves multiple steps, including the reaction of different starting materials to introduce the desired functional groups onto the pyridazine backbone. For example, the synthesis of N-aryl(pyrimidinyl) piperazinylalkyl derivatives of tetra- and hexahydropyrido pyridazines has been described, highlighting the complexity and precision required in these chemical processes (Śladowska et al., 1996).

Molecular Structure Analysis

Structural analysis of pyridazine derivatives, such as through Density Functional Theory (DFT) calculations, XRD techniques, and Hirshfeld surface analysis, provides deep insights into the molecular geometry, electronic properties, and intermolecular interactions. These analyses are crucial for understanding the compound's reactivity and potential binding mechanisms with biological targets (Sallam et al., 2021).

Chemical Reactions and Properties

Pyridazine compounds undergo various chemical reactions, forming a rich chemistry that includes the formation of different heterocyclic systems. The reactions with hydrazonoyl halides, for instance, lead to the synthesis of new pyrazolo and isoxazolo pyridazines, showcasing the versatility of pyridazine derivatives in synthesizing a wide range of chemical entities with potential biological activities (Abdelhamid & Al-Atoom, 2006).

Scientific Research Applications

Antiviral Applications

One study highlighted the in vitro activity of a closely related compound, R 61837, as a potent inhibitor of rhinoviruses, demonstrating variability in susceptibility across different rhinovirus serotypes. This compound showed the ability to reduce viral yields significantly, indicating its potential as an antiviral agent for rhinovirus infections (Andries et al., 2005).

Synthetic and Structural Chemistry

Research on pyrazoloylhydroximoyl chloride reacted with various amines and compounds resulted in the synthesis of multiple heterocyclic compounds, including pyrazolo[3,4-d]pyridazines and pyrrolidino[3,4-d]isoxazolines. These compounds have been characterized and studied for their potential pharmaceutical importance, showcasing the chemical versatility and applications of related pyridazine derivatives (Zohdi et al., 1997).

Antibacterial Properties

A study on piperazinyl oxazolidinone antibacterial agents, including pyridine, diazene, or triazene heteroaromatic rings, found compounds with significant MIC values against gram-positive pathogens. This indicates the potential of pyridazine derivatives in developing new antibacterial drugs, especially against resistant strains (Tucker et al., 1998).

Advanced Material Synthesis

The synthesis and structural analysis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine showcased its pharmaceutical significance. The detailed study on its synthesis, structure via XRD, DFT calculations, and Hirshfeld surface analysis highlights the compound's potential in material science and medicinal chemistry (Sallam et al., 2021).

properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxyphenyl]-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O2/c1-18-8-9-24(29-28-18)34-21-7-5-6-20(16-21)25(33)32-14-12-31(13-15-32)23-17-22(26-19(2)27-23)30-10-3-4-11-30/h5-9,16-17H,3-4,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHILVTJRIDRKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-[3-({4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine

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